2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
Description
The compound 2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide features a cyclopenta[d][1,3]thiazole core linked to a substituted pyrrole moiety via a cyanoenamide bridge. Key structural attributes include:
- 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole: A substituted pyrrole with a methoxyethyl side chain, enhancing solubility and steric bulk.
- Cyanoenamide group: A conjugated system with electron-withdrawing cyano and amide functionalities, likely influencing reactivity and binding affinity.
While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors via heterocyclic interactions.
Properties
IUPAC Name |
2-cyano-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-12-9-14(13(2)23(12)7-8-25-3)10-15(11-20)18(24)22-19-21-16-5-4-6-17(16)26-19/h9-10H,4-8H2,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGCSSXOUBDKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC2=NC3=C(S2)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with analogous compounds:
Functional Group Impact on Properties
- Solubility: The target’s methoxyethyl group may enhance aqueous solubility compared to analogs with non-polar substituents (e.g., phenyl in 11a or trifluoromethyl in ).
- Bioactivity : Thiazole- and pyrrole-containing compounds (e.g., ) often exhibit antimicrobial or enzyme-inhibitory activity, suggesting the target may share similar mechanisms.
Structural Analysis Techniques
These tools resolve stereochemical details and confirm substituent orientations critical for activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
